ASP-4058

描述

ASP-4058 是一种选择性、安全且口服有效的第二代鞘氨醇-1-磷酸受体 1 和 5(S1P1 和 S1P5)激动剂。 该化合物已显示出在缓解小鼠实验性自身免疫性脑脊髓炎方面的潜力 。 它主要用于研究环境,不适合人类食用 .

准备方法

ASP-4058 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以达到所需的 选择性和活性。 确切的合成路线和反应条件是专有的,并未公开披露。 据悉,该化合物以固体形式制备,分子量为 442.31,化学式为 C19H12F6N4O2 。 工业生产方法通常涉及使用类似路线的大规模合成,以确保高纯度和一致性。

化学反应分析

ASP-4058 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以修饰官能团,潜在地改变化合物的活性。

取代: 取代反应,特别是涉及芳香环的反应,会导致形成具有不同生物活性的不同类似物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于使用的具体条件和试剂。

科学研究应用

Multiple Sclerosis Treatment

ASP-4058 has shown promising results in preclinical models of multiple sclerosis (MS), particularly in experimental autoimmune encephalomyelitis (EAE), which mimics MS pathology.

- Mechanism of Action : this compound reduces the number of peripheral lymphocytes and inhibits disease progression in EAE models. It operates by modulating lymphocyte trafficking through S1P1 activation, similar to fingolimod but with a better safety profile regarding bradycardia and bronchoconstriction .

- Efficacy Data : In studies involving Lewis rats, oral administration of this compound significantly inhibited EAE development and prevented relapses in mouse models of relapsing-remitting EAE. The pharmacological effects were comparable to those observed with fingolimod but demonstrated a wider safety margin .

| Parameter | This compound | Fingolimod |

|---|---|---|

| Peripheral Lymphocyte Count | Reduced significantly | Reduced |

| EAE Progression | Inhibited | Inhibited |

| Safety Profile | Wider margin for bradycardia | Narrower margin |

Ocular Vascular Pathologies

This compound has also been investigated for its potential in treating ocular diseases characterized by abnormal angiogenesis and vascular permeability.

- Research Findings : In vitro studies demonstrated that this compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation and hyperpermeability in human retinal microvascular endothelial cells (HRMECs). Furthermore, it showed efficacy in murine models of choroidal neovascularization (CNV) and retinal vein occlusion (RVO) .

- Mechanism : By acting on S1P1 receptors, this compound promotes endothelial cell barrier integrity and suppresses macrophage migration across endothelial layers, which is critical for managing inflammation in ocular conditions .

| Model | Effect of this compound | Comparison |

|---|---|---|

| Choroidal Neovascularization | Suppressed vascular hyperpermeability | Comparable to aflibercept |

| Retinal Vein Occlusion | Reduced intraretinal edema | Significant suppression |

Case Study 1: Experimental Autoimmune Encephalomyelitis

In a controlled study involving Lewis rats, this compound was administered orally at varying dosages. The results indicated a dose-dependent reduction in peripheral lymphocyte counts and significant inhibition of EAE progression. The findings suggest that this compound could be a viable alternative to existing therapies for MS, providing similar efficacy with enhanced safety .

Case Study 2: Ocular Disease Models

In experiments using mouse models for CNV and RVO, this compound demonstrated its ability to reduce VEGF levels and improve vascular integrity. The compound effectively decreased retinal edema and expanded perfusion areas when compared to control treatments. These results highlight its potential as a therapeutic agent for age-related macular degeneration and other ocular pathologies .

作用机制

ASP-4058 通过选择性激活鞘氨醇-1-磷酸受体 1 和 5(S1P1 和 S1P5)来发挥作用。 这些受体参与调节淋巴细胞迁移和免疫反应。 通过与这些受体结合,this compound 调节免疫系统,减少炎症并预防自身免疫性疾病模型中的疾病进展 .

相似化合物的比较

ASP-4058 与其他鞘氨醇-1-磷酸受体激动剂(如芬戈莫德)进行了比较。 虽然这两种化合物都靶向类似的受体,但 this compound 显示出更宽的安全裕度,特别是在啮齿动物的心动过缓和支气管收缩方面 。 其他类似化合物包括:

芬戈莫德: 一种非选择性 S1P 受体激动剂,具有更广泛的影响范围和潜在的副作用。

CYM5442: 另一种针对鞘氨醇-1-磷酸受体的 S1P 激动剂。

奥帕加尼布: 一种具有潜在抗肿瘤活性的特异性鞘氨醇激酶-2 抑制剂.

This compound 对 S1P1 和 S1P5 的选择性以及其良好的安全性使其成为研究和潜在治疗应用的独特且有价值的化合物。

生物活性

ASP-4058 is a novel selective agonist for sphingosine-1-phosphate receptors, specifically targeting S1P1 and S1P5. This compound has been investigated for its potential therapeutic applications in various conditions, particularly those involving immune modulation and vascular pathology. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Overview of Sphingosine-1-Phosphate Receptors

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that interacts with five G protein-coupled receptors (GPCRs), namely S1P1, S1P2, S1P3, S1P4, and S1P5. These receptors play crucial roles in various physiological processes, including lymphocyte trafficking, vascular integrity, and neuroprotection. This compound is designed to selectively activate S1P1 and S1P5 while avoiding the adverse effects associated with non-selective agonists like fingolimod.

In Vitro Studies

This compound has shown a strong affinity for S1P1 and S1P5 receptors. In GTPγS binding assays, it demonstrated preferential activation of these receptors compared to others in the S1P family. This selectivity is significant as it may lead to improved safety profiles in clinical applications.

| Receptor | Binding Affinity | Selectivity |

|---|---|---|

| S1P1 | High | Selective |

| S1P2 | Low | Non-selective |

| S1P3 | None | Non-selective |

| S1P4 | Low | Non-selective |

| S1P5 | High | Selective |

In Vivo Efficacy

In animal models, this compound has been shown to reduce peripheral lymphocyte counts and inhibit the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Its effects were comparable to those of fingolimod but exhibited a wider safety margin regarding bradycardia and bronchoconstriction.

Case Study: Autoimmune Diseases

A study conducted on the effects of this compound in EAE models demonstrated that oral administration significantly suppressed disease progression. The compound not only reduced lymphocyte infiltration but also improved neurological function in treated animals compared to controls.

Research on Vascular Pathology

This compound's role in ocular diseases was explored through its effects on human retinal microvascular endothelial cells (HRMECs). It inhibited vascular endothelial growth factor (VEGF)-induced proliferation and hyperpermeability, suggesting potential applications in treating age-related macular degeneration and retinal vein occlusion.

| Model | Effect of this compound |

|---|---|

| EAE Model | Reduced disease severity and lymphocyte infiltration |

| HRMECs with VEGF | Inhibited proliferation and hyperpermeability |

| Choroidal Neovascularization Model | Suppressed vascular hyperpermeability and edema |

This compound operates primarily through the following mechanisms:

- Lymphocyte Trafficking: By activating S1P1, this compound modulates lymphocyte movement from lymphoid tissues into circulation, thus reducing autoimmune responses.

- Endothelial Integrity: The compound enhances endothelial cell barrier function, which is crucial for maintaining vascular health and preventing leakage in conditions like macular degeneration.

属性

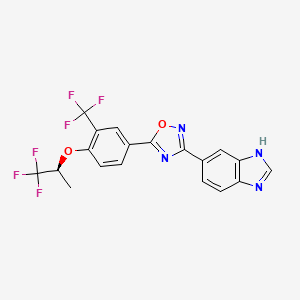

IUPAC Name |

3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNXCJPSMWKXHO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952565-91-2 | |

| Record name | ASP-4058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952565912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-4058 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASP-4058 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J7526K2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。